Methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate
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Overview
Description
Methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by a chromene ring structure with a bromine atom at the 6th position, a carbonyl group at the 2nd position, and a carboxylate ester group at the 4th position. Coumarins, including this compound, have been extensively studied for their potential therapeutic applications due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate typically involves the bromination of a precursor chromene compound. One common method includes the reaction of 6-bromo-4-hydroxycoumarin with methanol in the presence of an acid catalyst to form the desired ester . The reaction conditions often involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group at the 2nd position can be reduced to form corresponding alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, amines, and thiols.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed:
Substitution Products: Various substituted coumarin derivatives depending on the nucleophile used.
Reduction Products: Alcohol derivatives of the original compound.
Oxidation Products: Quinone derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The bromine atom and the carbonyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Methyl 6-chloro-2-oxo-2H-chromene-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 6-fluoro-2-oxo-2H-chromene-4-carboxylate: Contains a fluorine atom at the 6th position.
Methyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate: Contains both bromine and chlorine atoms at different positions.
Uniqueness: Methyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions and its potential as an enzyme inhibitor .
Properties
CAS No. |
484017-05-2 |
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Molecular Formula |
C11H7BrO4 |
Molecular Weight |
283.07 g/mol |
IUPAC Name |
methyl 6-bromo-2-oxochromene-4-carboxylate |
InChI |
InChI=1S/C11H7BrO4/c1-15-11(14)8-5-10(13)16-9-3-2-6(12)4-7(8)9/h2-5H,1H3 |
InChI Key |
YUEZFEPTQUVBKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)OC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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